(4-Bromo-2,5-dimethylphenyl)trimethylsilane
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Overview
Description
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H17BrSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound features a bromine atom and two methyl groups attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This structure imparts specific chemical properties that make it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,5-dimethylphenylmagnesium bromide with trimethylchlorosilane. This reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other organometallic methods. The process requires careful control of reaction conditions, including temperature, solvent, and reactant concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,5-dimethylphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though care must be taken to avoid over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromo-2,5-dimethylphenyl)trimethylsilane is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for use in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While specific biological and medicinal applications of this compound are less common, its derivatives may be used in the development of pharmaceuticals and biologically active compounds. The compound’s ability to undergo selective reactions makes it valuable in medicinal chemistry for the synthesis of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, highlights its importance in various industrial applications.
Mechanism of Action
The mechanism by which (4-Bromo-2,5-dimethylphenyl)trimethylsilane exerts its effects is primarily through its reactivity in chemical reactions. The bromine atom and trimethylsilyl group provide sites for nucleophilic attack and coupling reactions, respectively. The molecular targets and pathways involved depend on the specific reaction and application, with the compound often serving as an intermediate or reagent in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of methyl groups.
(4-Iodophenylethynyl)trimethylsilane: Contains an iodine atom instead of bromine.
(4-Bromo-2,5-dimethylaniline): Similar phenyl ring substitution but with an amino group instead of a trimethylsilyl group.
Uniqueness
(4-Bromo-2,5-dimethylphenyl)trimethylsilane is unique due to its combination of a bromine atom and trimethylsilyl group, which imparts specific reactivity and stability. This makes it particularly valuable in synthetic organic chemistry for the formation of complex molecules through selective reactions.
Properties
Molecular Formula |
C11H17BrSi |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H17BrSi/c1-8-7-11(13(3,4)5)9(2)6-10(8)12/h6-7H,1-5H3 |
InChI Key |
NZWDLFCJGYCHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)[Si](C)(C)C |
Origin of Product |
United States |
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